molecular formula C3H5NO4 B050895 Methyl nitroacetate CAS No. 2483-57-0

Methyl nitroacetate

Cat. No.: B050895
CAS No.: 2483-57-0
M. Wt: 119.08 g/mol
InChI Key: ALBSWLMUHHZLLR-UHFFFAOYSA-N
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Description

Methyl nitroacetate is an organic compound with the molecular formula C3H5NO4. It is a clear, colorless to light yellow liquid that is sensitive to light. This compound is primarily used in organic synthesis and has various applications in the field of chemistry.

Scientific Research Applications

Methyl nitroacetate has several applications in scientific research:

Safety and Hazards

Methyl nitroacetate should be handled with care. It is recommended to use explosion-proof equipment, avoid shock and friction, and avoid contact with skin, eyes, and clothing. It is also advised to use ventilation or local exhaust if vapor or aerosol will be generated .

Future Directions

Methyl nitroacetate is a handy chemical building block. It can be used to produce α-amino acids, isoxazoles, and α,β-unsaturated compounds. It’s also a useful reactant in Michael additions, Mannich reactions, and cyclopropanations. But it’s expensive. One gram costs anywhere from $22 to $115, depending on the vendor. That’s probably because the process that has been used to make this compound for more than 40 years is dangerous. The 1976 procedure published in Organic Syntheses (DOI: 10.15227/orgsyn.055.0077) requires one to dry the highly explosive intermediate dipotassium salt of nitroacetic acid in a vacuum desiccator and then grind it with a mortar and pestle. The protocol also uses carcinogenic benzene as an extraction solvent and requires two distillations. Now, Pablo E. Guzman, Jesse J. Sabatini, and coworkers at the U.S. Army Research Laboratory have developed a safer, more environmentally friendly way to make this ester .

Mechanism of Action

Target of Action

Methyl nitroacetate, also known as Methyl 2-nitroacetate, is a chemical compound that is primarily used in the synthesis of various organic compounds . The primary targets of this compound are the molecules involved in these synthesis reactions. It is used to produce α-amino acids, isoxazoles, and α,β-unsaturated compounds . It’s also a useful reactant in Michael additions, Mannich reactions, and cyclopropanations .

Mode of Action

This compound interacts with its targets by participating in chemical reactions. For instance, it can be used to generate phenyliodonium ylide, which is used in the highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes . This indicates that this compound can undergo reactions that result in the formation of new compounds.

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, in the production of α-amino acids, isoxazoles, and α,β-unsaturated compounds, this compound would be involved in the biochemical pathways leading to the synthesis of these compounds .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For instance, it can be used to produce α-amino acids, isoxazoles, and α,β-unsaturated compounds . It can also generate phenyliodonium ylide, which is used in the highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl nitroacetate can be synthesized through the esterification of nitroacetic acid. One common method involves the reaction of nitromethane with potassium hydroxide to form the dipotassium salt of nitroacetic acid. This salt is then esterified with methanol in the presence of concentrated sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl nitroacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroacetic acid.

    Reduction: Reduction of this compound can yield methyl aminoacetate.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroacetic acid.

    Reduction: Methyl aminoacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Ethyl nitroacetate
  • Nitromethane
  • 2-Nitroethanol

Comparison: Methyl nitroacetate is unique due to its combination of nitro and ester functional groups, which provide a balance of reactivity and stability. Compared to ethyl nitroacetate, it has a slightly lower molecular weight and boiling point, making it more volatile. Nitromethane, while similar in containing a nitro group, lacks the ester functionality, limiting its versatility in certain reactions. 2-Nitroethanol, on the other hand, has a hydroxyl group instead of an ester, which affects its reactivity and applications.

Properties

IUPAC Name

methyl 2-nitroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBSWLMUHHZLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179539
Record name Nitroacetic acid methyl ester
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Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-57-0
Record name Methyl 2-nitroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-57-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroacetic acid methyl ester
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Record name Methyl nitroacetate
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Record name Nitroacetic acid methyl ester
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Record name Methyl nitroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the challenges associated with traditional methods for synthesizing Methyl nitroacetate?

A1: Traditional synthesis of this compound involved a multi-step process utilizing hazardous reagents and intermediates. One significant risk was the use of the highly explosive dipotassium salt of nitroacetic acid, which required drying in a vacuum desiccator and grinding with a mortar and pestle. [, ] This process posed considerable safety risks for chemists. Additionally, the traditional method employed carcinogenic benzene as an extraction solvent, raising environmental concerns. []

Q2: How does the new synthetic method for this compound improve upon the older method?

A2: A new procedure developed by researchers at the U.S. Army Research Laboratory provides a safer and more environmentally friendly approach to synthesizing this compound. [, ] This method eliminates the need to handle the hazardous dipotassium salt of nitroacetic acid. Instead, it utilizes milder reaction conditions and avoids the use of carcinogenic solvents like benzene. This improved process reduces risks associated with synthesis and minimizes environmental impact.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H5NO4, and its molecular weight is 121.08 g/mol.

Q4: Is spectroscopic data available to characterize this compound?

A4: Yes, spectroscopic data such as IR, UV, MS, 1H-NMR, and 13C-NMR have been used to characterize this compound and its derivatives. [, ] This data provides valuable information regarding the structure and properties of the compound and aids in confirming its synthesis.

Q5: What makes this compound a useful building block in organic synthesis?

A5: this compound's versatility stems from the presence of the nitro group, which can be readily transformed into other functional groups. It serves as a precursor for synthesizing various compounds, including α-amino acids, isoxazoles, and α,β-unsaturated compounds. []

Q6: How is this compound utilized in the synthesis of cyclopropane α-amino acids?

A6: this compound plays a key role in a copper-catalyzed asymmetric cyclopropanation reaction. [, , ] It reacts with iodosobenzene to generate a phenyliodonium ylide in situ, which then reacts with alkenes to yield nitrocyclopropane carboxylates. These carboxylates are subsequently converted into cyclopropane α-amino acids, valuable building blocks in medicinal chemistry. [, , ]

Q7: Can this compound be used in C-arylation reactions?

A7: Yes, research demonstrates the C-arylation of this compound and its corresponding nitronate salts using aryllead triacetates. [] This reaction allows for the introduction of aryl groups onto the this compound molecule, further broadening its synthetic utility.

Q8: How does this compound behave in reactions with dipolarophiles?

A8: In the presence of p-toluenesulfonic acid, this compound reacts with dipolarophiles to generate 3-substituted 2-isoxazolines or isoxazoles. [] This reaction proceeds through the formation of a nitrile oxide intermediate, generated by the dehydration of this compound. This reaction pathway highlights the compound's ability to participate in cycloaddition reactions, leading to the synthesis of heterocyclic compounds.

Q9: Are there any examples of this compound participating in reactions with sugars?

A9: this compound has been employed in reactions with sugar derivatives like aldehydo sugars. [] This reaction leads to the formation of 4-(glycosyl)isoxazoline N-oxides, demonstrating the compound's utility in carbohydrate chemistry.

Q10: Has this compound been utilized in palladium-catalyzed reactions?

A10: Yes, this compound has been employed in a palladium(II)-catalyzed allylic C—H alkylation reaction. [, ] This reaction enables the direct formation of sp3-sp3 C—C bonds from C—H bonds, showcasing the potential of this compound in developing novel synthetic methodologies.

Q11: What is the role of DMSO in the palladium-catalyzed allylic C—H alkylation reaction using this compound?

A11: In the palladium-catalyzed allylic C—H alkylation reaction with this compound, DMSO acts as a π-acidic ligand. [, ] It plays a crucial role in promoting the functionalization of the π-allylPd intermediate, enabling the desired alkylation to occur.

Q12: Is there information available about the stability of this compound under various conditions?

A12: While specific stability data for varying conditions isn't extensively covered in the provided research excerpts, the hazardous nature of its dipotassium salt precursor highlights the importance of careful handling and storage. [, ] Further research is necessary to explore its stability profile comprehensively.

Q13: Have there been any computational studies on this compound and its derivatives?

A13: While the provided excerpts don't explicitly detail computational studies on this compound itself, research using theoretical calculations like Mayer bond order and localized orbital locator (LOL) have been conducted on related hypervalent iodine(V) reagents like AIBX. [] Such computational approaches could be extrapolated to investigate the properties and reactivities of this compound and its derivatives in future studies.

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